molecular formula C11H9BO3 B112485 (4-formylnaphthalen-1-yl)boronic Acid CAS No. 332398-52-4

(4-formylnaphthalen-1-yl)boronic Acid

Cat. No.: B112485
CAS No.: 332398-52-4
M. Wt: 200 g/mol
InChI Key: KBHGTTWVFRLPRO-UHFFFAOYSA-N
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Description

(4-formylnaphthalen-1-yl)boronic Acid, also known as 4-formyl-1-naphthylboronic acid, is a boronic acid compound with the molecular formula C11H9BO3 . It has a molecular weight of 200 g/mol . The compound is typically stored at 2-8°C in an inert atmosphere .


Synthesis Analysis

Boronic acids, including this compound, are generally synthesized through metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . A recent study has also highlighted the use of a diboron/methoxide/pyridine reaction system for the photoactivation of an in situ generated super electron donor, enabling an efficient, transition-metal-free borylation of unactivated aryl chlorides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BO3/c13-7-8-5-6-11 (12 (14)15)10-4-2-1-3-9 (8)10/h1-7,14-15H . The compound has a topological polar surface area of 57.5 Ų and a complexity of 232 .


Chemical Reactions Analysis

Boronic acids, including this compound, have been widely used in various organic reactions. They are important in Suzuki-Miyaura coupling, aromatic functionalization, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, and addition to carbonyl and imine derivatives .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 200.00 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .

Scientific Research Applications

Organic Room-Temperature Phosphorescent and Mechanoluminescent Materials

(4-formylnaphthalen-1-yl)boronic acid is part of a class of aryl boronic acids used in the synthesis of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. The cyclic esterification of these acids with dihydric alcohols enables the creation of long-lived RTP emitters and bright ML dyes. This approach is effective in adjusting molecular packing structures and intermolecular interactions, thereby significantly influencing optical properties (Zhang et al., 2018).

Boronic Ester of a Phthalocyanine Precursor

The esterification of this compound with phthalonitrile derivatives produces novel boronic esters of Schiff bases, which exhibit high stability due to the presence of coordinative B–N and covalent B–O bonds in their structure. These compounds are characterized by a range of spectral techniques and have potential applications in material sciences and organic synthesis (Özçelik & Gül, 2012).

Nickel-Catalyzed Decarboxylative Borylation

Decarboxylative borylation, catalyzed by nickel, is a process where carboxylic acids are replaced with boronate esters. This method is significant in drug discovery as boronic acids serve as bioisosteres, replacing various structural motifs in lead compounds to improve potency or pharmacokinetic profiles. The process offers a practical approach to complex boronic acids, advancing the discovery of new boron-containing therapeutics (Li et al., 2017).

Heterocyclic Boronic Acids in Organic Synthesis

Heterocyclic boronic acids, including this compound, are crucial in organic synthesis, particularly in biphenyl synthesis via the Suzuki reaction. Despite their synthetic utility and known biological activities, their synthesis can be challenging. This research offers insights into the synthesis and applications of heterocyclic boronic acids, highlighting their importance in various fields (Tyrrell & Brookes, 2003).

Mechanism of Action

Target of Action

The primary target of 4-Formylnaphthalene-1-boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 4-Formylnaphthalene-1-boronic acid interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups, such as 4-Formylnaphthalene-1-boronic acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is used under specific sm coupling conditions , suggesting that its bioavailability may be influenced by these conditions.

Result of Action

The result of the action of 4-Formylnaphthalene-1-boronic acid is the formation of a new carbon-carbon bond . This is achieved through the SM coupling reaction, which is a key method for forming carbon-carbon bonds in organic synthesis .

Action Environment

The action of 4-Formylnaphthalene-1-boronic acid is influenced by the environment in which the SM coupling reaction takes place. The reaction conditions are exceptionally mild and tolerant of various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign . It should be stored in aninert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing thoroughly after handling .

Future Directions

Boronic acids, including (4-formylnaphthalen-1-yl)boronic Acid, have been growing in interest due to their wide range of applications in medicinal chemistry, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Given these findings, it is suggested that studies with boronic acids be extended in order to obtain new promising drugs shortly .

Properties

IUPAC Name

(4-formylnaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHGTTWVFRLPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378451
Record name (4-Formylnaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332398-52-4
Record name (4-Formylnaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Formyl-1-naphthalene)boronic acid
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